Mephtetramine
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Overview
Description
Preparation Methods
The synthesis of MTTA (hydrochloride) involves the reaction of 3,4-dihydro-2-(methylamino)methyl-1(2H)-naphthalenone with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol
Chemical Reactions Analysis
MTTA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MTTA (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and other analytical techniques.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its pharmacological and toxicological properties.
Industry: Utilized in forensic toxicology to identify and quantify novel psychoactive substances.
Mechanism of Action
The exact mechanism of action of MTTA (hydrochloride) is not well understood. it is believed to act as a stimulant by interacting with neurotransmitter systems in the brain, similar to other cathinones . The compound may target dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
MTTA (hydrochloride) is structurally similar to other synthetic cathinones, such as buphedrone and mephedrone . it is unique due to the additional carbon between the carbonyl and amine groups, which may influence its pharmacological and toxicological properties . Similar compounds include:
These compounds share a similar core structure but differ in their specific functional groups and overall molecular architecture .
Properties
CAS No. |
403860-66-2 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10,13H,6-8H2,1H3 |
InChI Key |
FTRWLSZFQILOOD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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